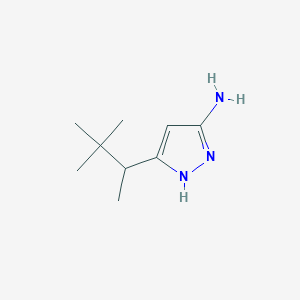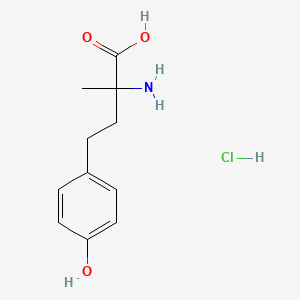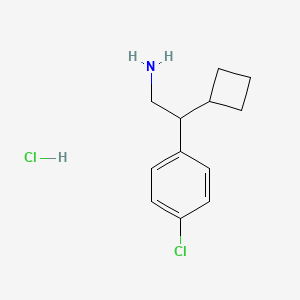
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanamine backbone. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine, which is then converted to its hydrochloride salt. The synthetic route may involve:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the ethanamine backbone: This can be done through reductive amination or other suitable amine-forming reactions.
Conversion to hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular signaling.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride
- 2-(4-Chlorophenyl)-2-cyclohexylethan-1-amine hydrochloride
- 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride is unique due to its specific combination of a chlorophenyl group and a cyclobutyl ring, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with targeted activities.
属性
分子式 |
C12H17Cl2N |
|---|---|
分子量 |
246.17 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-cyclobutylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H |
InChI 键 |
PHUQVVLJAIXDQG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


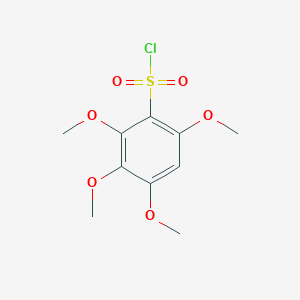
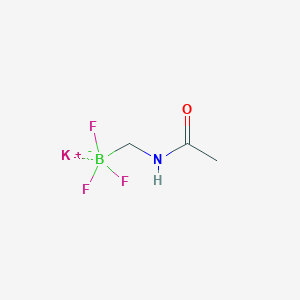
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
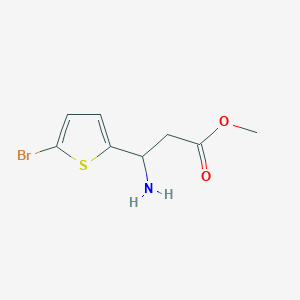


![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
